DAF-FM DA
Description
DAF-FM DA (4-Amino-5-Methylamino-2′,7′-Difluorofluorescein Diacetate) is a cell-permeable fluorescent probe widely used to detect intracellular nitric oxide (NO). Upon entering cells, esterases cleave the diacetate groups, releasing the membrane-impermeable DAF-FM, which reacts with NO to form a fluorescent benzotriazole derivative (λex/λem: 495/515 nm) . This reaction enables real-time, quantitative NO detection in live cells, including endothelial cells, cancer cells, and zebrafish models .
Properties
IUPAC Name |
[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHTVRRVVEMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376348 | |
| Record name | DAF-FM DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254109-22-3 | |
| Record name | 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254109-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAF-FM DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps:
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Fluorination : Substitution of chlorine atoms in the fluorescein backbone with fluorine improves resistance to photobleaching and reduces pH sensitivity.
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Methylation : Addition of a methyl group at the 5-amino position increases cell permeability and stabilizes the triazole product formed after NO reaction.
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Diacetylation : Esterification with acetate groups at the 2' and 7' positions ensures cell permeability, which is later hydrolyzed by intracellular esterases to the active form, DAF-FM.
Table 1: Reagents and Conditions for this compound Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Fluorination | HF or fluorinating agents, 60–80°C | Replace chlorine with fluorine atoms |
| Methylation | Methyl iodide, base (e.g., K2CO3), DMF | Introduce methyl group at 5-amino site |
| Diacetylation | Acetic anhydride, pyridine, RT | Add acetate groups for cell permeability |
Purification and Characterization
Post-synthesis purification ensures >98% purity, a standard requirement for research-grade this compound. High-performance liquid chromatography (HPLC) is the primary method, utilizing C18 reverse-phase columns and a gradient elution system with acetonitrile/water mixtures.
Critical Purification Parameters:
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Column : C18, 5 µm particle size, 250 mm length
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Mobile Phase : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B)
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Gradient : 20–80% B over 30 minutes
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular identity. The molecular ion peak at m/z 496.42 corresponds to the molecular formula C25H18F2N2O7.
Formulation and Stability Optimization
This compound is formulated as a lyophilized solid to maximize shelf life. Reconstitution protocols specify dissolving in anhydrous dimethyl sulfoxide (DMSO) to create 1–10 mM stock solutions, which are aliquoted and stored at -20°C to prevent freeze-thaw degradation.
| Parameter | Specification | Source |
|---|---|---|
| Solubility in DMSO | ≥10 mM | |
| Working Concentration | 1–10 µM in phenol red-free buffer | |
| Storage Temperature | -20°C (desiccated), stable for 12 months |
Critical Considerations :
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Avoid Interfering Agents : Bovine serum albumin (BSA) and phenol red quench fluorescence and must be excluded from working solutions.
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Aliquoting : Prevents repeated exposure to oxygen and moisture, which accelerate degradation.
Quality assurance involves verifying fluorescence properties and NO reactivity. The free acid form (DAF-FM) exhibits a fluorescence quantum yield increase from 0.005 to 0.81 upon NO binding, with excitation/emission maxima at 495/515 nm.
Table 3: Key Quality Control Metrics
| Metric | Specification | Method |
|---|---|---|
| Purity | >98% | HPLC |
| Fluorescence Yield | 160-fold increase post-NO reaction | Spectrofluorometry |
| Detection Limit | 3 nM NO in solution | Calibration curve |
Batch validation includes testing in biological models, such as zebrafish embryos or cultured mammalian cells, to confirm intracellular NO detection capability .
Scientific Research Applications
2.1. Cardiovascular Research
DAF-FM DA has been utilized to study NO production in various cardiovascular contexts, including endothelial function and cardiomyocyte activity. For instance, it has been employed to monitor NO synthesis in human umbilical vein endothelial cells (HUVECs) and induced pluripotent stem cell-derived cardiomyocytes (iPSC-CM), revealing insights into the mechanisms of vascular health and disease .
2.2. Muscle Physiology
In muscle physiology studies, this compound has demonstrated its capability to measure NO levels in single muscle fibers during electrical stimulation. The fluorescence intensity was shown to increase significantly upon stimulation with NO donors, indicating the probe's effectiveness in real-time monitoring of muscle responses to stimuli .
2.3. Developmental Biology
The application of this compound in zebrafish embryos has provided valuable insights into developmental processes. The probe has been used to visualize NO production during early bone formation, highlighting its role in osteogenesis and the mineralization process . The fluorescent signals were predominantly located in areas associated with ongoing bone formation, confirming the compound's utility in developmental studies.
Environmental Toxicology
This compound has also found applications in environmental toxicology research, particularly in assessing the effects of pollutants on nitric oxide production within aquatic organisms like zebrafish. Studies have indicated that exposure to certain pesticides can alter NO levels, thereby affecting mitochondrial function and overall cellular health . This application underscores the importance of this compound as a tool for evaluating environmental impacts on biological systems.
Case Studies
5.1. Advantages
- High Sensitivity : Capable of detecting low levels of nitric oxide due to significant fluorescence enhancement upon reaction.
- Cell Permeability : Easily penetrates cellular membranes, allowing for intracellular measurements.
- Real-Time Monitoring : Facilitates dynamic studies of NO production under various physiological conditions.
5.2. Limitations
Mechanism of Action
Daf-FM DA is cell-permeable and passively diffuses across cellular membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to form Daf-FM. Daf-FM is essentially non-fluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole derivative. This reaction significantly increases the fluorescence quantum yield, allowing for the detection and quantification of nitric oxide .
Comparison with Similar Compounds
Specificity and Cross-Reactivity
DAF-FM DA vs. JS-K Analogues
JS-K, a NO-releasing prodrug, was evaluated alongside its analogues using this compound to measure intracellular NO levels. Compounds with NO-release profiles similar to JS-K showed correlated cytotoxicity in HL-60 leukemia cells, validated by this compound fluorescence . However, a quaternary ammonium analogue (IC₅₀: 10.8 µM) exhibited reduced NO fluorescence, underscoring this compound’s utility in distinguishing pharmacologically active NO donors .
This compound vs. DHP-b
In food safety testing, this compound detected nitrites with a lower limit of detection (3.3 × 10⁻⁸ M) compared to the dihydropyridine probe DHP-b (1.9 × 10⁻⁸ M). However, DHP-b demonstrated superior resistance to ascorbic acid interference and higher accuracy in complex matrices like processed meats .
This compound vs. Modified DAF-FM Probes
A gold nanoparticle-enhanced DAF-FM probe addressed this compound’s single-use limitation, achieving 24 reuses and 3× higher sensitivity . This innovation highlights this compound’s adaptability but also its inherent constraints in long-term studies.
Cellular Models
- Endothelial Cells: this compound detected shear stress-induced NO dynamics in HUVECs, with a linear response to physiological NO fluctuations .
- Zebrafish: In bone studies, this compound revealed NO’s role in osteocyte metabolism but showed discordance with mineral-specific stains (e.g., Von Kossa), suggesting extracellular matrix interactions unrelated to NO .
- Fungi: In Aspergillus fumigatus, this compound fluorescence occurred under antifungal stress but lacked correlation with NO-specific products (e.g., DAF-FM-T), implicating non-NO reactions .
Detection Limits
| Probe | Target | Linear Range (M) | LOD (M) | Key Interference |
|---|---|---|---|---|
| This compound | NO/Nitrites | 5.0 × 10⁻⁸ – 1.5 × 10⁻⁶ | 3.3 × 10⁻⁸ | N₂O₃, formaldehyde |
| DHP-b | Nitrites | 2.0 × 10⁻⁷ – 4.5 × 10⁻⁶ | 1.9 × 10⁻⁸ | Ascorbic acid |
| Gold-DAF-FM | NO | Not reported | 1.1 × 10⁻⁸* | None reported |
Limitations and Validation Strategies
- Non-Specific Reactions: this compound fluoresced in A. fumigatus hyphae exposed to thymol or heat stress without NO production, likely due to N₂O₃ or formaldehyde interactions .
- Co-treatment with NO inhibitors (e.g., L-NMMA) or scavengers is recommended to confirm specificity .
Biological Activity
DAF-FM DA (Diacetate) is a cell-permeable fluorescent probe widely used for detecting intracellular nitric oxide (NO). Its unique properties allow it to be utilized in various biological studies, particularly in live imaging and quantification of NO levels in different cell types. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound enters cells and is hydrolyzed by cytosolic esterases to form DAF-FM, which is cell-impermeant. The DAF-FM compound then reacts with NO and its derivatives, such as nitric anhydride (N₂O₃), producing highly fluorescent triazolofluoresceins (DAF-Ts). This reaction is rapid and irreversible under aerobic conditions, making this compound a reliable indicator for NO detection. The probe exhibits stability across a wide pH range (5.5 to 12) and is photostable, allowing for extended imaging sessions without significant degradation .
Applications in Research
This compound has been employed in various studies to investigate NO's role in biological processes:
- Zebrafish Development : this compound has been used to stain live zebrafish embryos, revealing the presence of NO in areas associated with bone formation. The fluorescent signals were predominantly extracellular, indicating ongoing processes in the bone matrix and surrounding tissues .
- Cardiomyocyte Studies : In induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), this compound can quantify NO levels, providing insights into cardiac function and development .
- Kinetic Analysis : Research has focused on the kinetics of the DAF-FM reaction with NO, establishing a mathematical model to predict fluorescence intensity based on DAF-T concentration. This model aids in calibrating the probe's response to varying NO levels .
Case Study 1: Bone Formation in Zebrafish
A study utilized this compound to examine NO's role in bone development within zebrafish embryos. The findings indicated that this compound signals were localized in the extracellular matrix of developing bones, suggesting that NO plays a critical role in osteoblast function. Inhibition of NO production led to a marked absence of both bones and this compound staining, underscoring the importance of NO in skeletal development .
Case Study 2: Cardiovascular Research
In rat corpus cavernosum strips, this compound was employed to assess NO release during electrical field stimulation (EFS). Results demonstrated a significant increase in NO production during relaxation phases, highlighting its potential role in vascular responses and erectile function .
Data Table: Summary of Key Findings
Q & A
Q. How does DAF-FM DA detect intracellular nitric oxide (NO) in live cells?
this compound is a cell-permeable fluorescent probe that diffuses into cells, where intracellular esterases hydrolyze its diacetate groups, trapping the de-esterified form (DAF-FM) within the cytoplasm. DAF-FM exhibits weak baseline fluorescence but reacts with NO in the presence of oxygen to form a fluorescent benzotriazole derivative. This reaction produces a strong green fluorescence signal (excitation/emission: 495 nm/515 nm), proportional to NO levels .
Q. What are the key advantages of this compound over DAF-2 DA for NO detection?
this compound offers three primary advantages:
- pH stability : Fluorescence intensity remains stable at pH ≥5.5, unlike DAF-2 DA, which is pH-sensitive .
- Enhanced sensitivity : Detects NO at concentrations as low as 3 nM, doubling the sensitivity of DAF-2 DA .
- Reduced photobleaching : Reaction products are more photostable, enabling prolonged imaging sessions .
Q. What is the recommended concentration and incubation time for this compound in cell-based assays?
The standard protocol uses a 5 μM final concentration (diluted 1:1000 from a 5 mM stock in DMSO) with a 20-minute incubation at 37°C. However, adjustments may be needed:
Q. Which instruments are suitable for detecting fluorescence signals from this compound?
Fluorescence can be measured using:
- Fluorescence microscopes or confocal lasers for spatial resolution .
- Flow cytometry for population-level analysis .
- Fluorimeters or microplate readers for quantitative bulk measurements .
Advanced Research Questions
Q. How can researchers optimize this compound loading protocols for cell types with varying esterase activity?
- Pilot titration : Test concentrations (1–10 μM) and incubation times (15–60 minutes) to balance signal intensity and cytotoxicity .
- Negative controls : Include esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to confirm probe activation .
- Post-loading validation : Measure baseline fluorescence in unstimulated cells; adjust protocols if background exceeds 10% of maximal signal .
Q. What methodological considerations are critical when interpreting this compound fluorescence data in kinetic studies?
- Reaction kinetics : Fluorescence intensity (FI) depends on NO concentration squared ([NO]²) and DAF-FM availability. Use equations like FI(t) = α[DAF-FM][NO]²t to model real-time data, where α is a system-specific constant .
- Normalization : Correct for initial fluorescence (FI₀) to account for uneven dye loading .
- Calibration : Validate with NO donors (e.g., SNAP) or scavengers (e.g., carboxy-PTIO) to establish dynamic range .
Q. How should contradictory results from this compound-based NO measurements be analyzed and resolved?
- Source identification : Check for confounding factors like reactive oxygen species (ROS) or pH shifts, which may alter fluorescence independently of NO .
- Cross-validation : Combine this compound with alternative methods (e.g., chemiluminescence, Griess assay) to confirm NO specificity .
- Data normalization : Express results as fold-change relative to vehicle-treated controls to mitigate batch-to-batch variability .
Q. What strategies can mitigate photobleaching or dye leakage artifacts in long-term NO monitoring using this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
